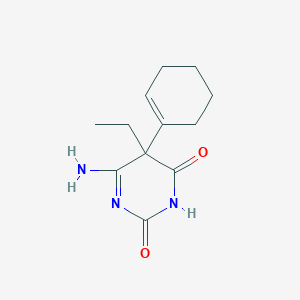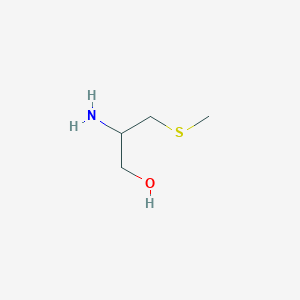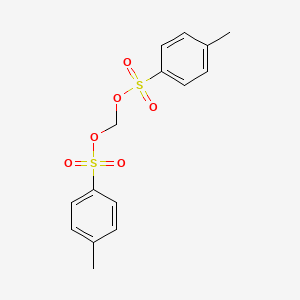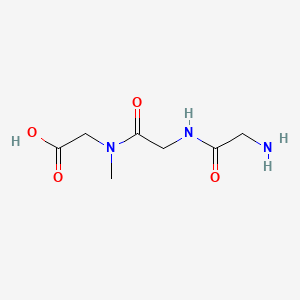
6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(cyclohex-1-en-1-yl)-5-ethylpyrimidine-2,4(3h,5h)-dione, commonly known as AEP, is a cyclic pyrimidine derivative that has been studied for various applications in the scientific field. It is a versatile compound that can be used in various experiments and studies. AEP has been used as a synthetic reagent, a fluorescent probe, and a building block for more complex molecules.
Aplicaciones Científicas De Investigación
AEP has been used for a variety of scientific research applications. It has been used as a synthetic reagent for the synthesis of various compounds. It has also been used as a fluorescent probe for the detection of various biomolecules, such as proteins and DNA. In addition, AEP has been used as a building block for more complex molecules, such as polymers.
Mecanismo De Acción
The mechanism of action of AEP is not fully understood. However, it is believed that AEP interacts with various biomolecules, such as proteins and DNA, through hydrogen bonding and electrostatic interactions. This interaction leads to the formation of a stable complex and the subsequent binding of the biomolecule to AEP.
Biochemical and Physiological Effects
AEP has been studied for its potential biochemical and physiological effects. Studies have shown that AEP can bind to various biomolecules, such as proteins and DNA, and can affect their activity. In addition, AEP has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. Furthermore, AEP has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEP has several advantages for use in lab experiments. It is a versatile compound that can be used in various experiments and studies. It is also a stable compound that does not degrade easily. Furthermore, AEP is relatively inexpensive and can be synthesized in high yields.
However, AEP also has certain limitations. It is a relatively new compound and the mechanism of action is not fully understood. In addition, AEP is not soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of AEP are still being explored. One potential application is the use of AEP as a drug delivery system. AEP could be used to deliver drugs to specific targets in the body, such as tumors. In addition, AEP could be used as a fluorescent probe to detect and monitor the activity of various biomolecules. Finally, AEP could be used as a building block for more complex molecules, such as polymers.
Métodos De Síntesis
AEP can be synthesized through a variety of methods, such as condensation of cyclohex-1-en-1-yl ethyl amine with ethyl p-toluenesulfonate and 2,4-dichloro-5-methylpyrimidine, as well as by condensation of 5-ethyl-2,4-dichloropyrimidine with cyclohex-1-en-1-yl ethyl amine. The reaction of cyclohex-1-en-1-yl ethyl amine with ethyl p-toluenesulfonate and 2,4-dichloro-5-methylpyrimidine yields AEP in high yields and with minimal side-products.
Propiedades
IUPAC Name |
6-amino-5-(cyclohexen-1-yl)-5-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h6H,2-5,7H2,1H3,(H3,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOBBLOIUJQHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=NC(=O)NC1=O)N)C2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286490 |
Source


|
| Record name | MLS002608758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6297-72-9 |
Source


|
| Record name | MLS002608758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608758 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)


![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)


![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)
![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)
